molecular formula C12H14N2O B8402676 N-(1H-indol-6-yl)isobutyramide

N-(1H-indol-6-yl)isobutyramide

Cat. No.: B8402676
M. Wt: 202.25 g/mol
InChI Key: AVSRIDVOOWVXTF-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-yl)isobutyramide is an aromatic amide derivative featuring an isobutyramide group (-NH-CO-C(CH₃)₂) attached to the 6-position of an indole ring. Indole derivatives are widely studied for their biological relevance, particularly in medicinal chemistry, due to their structural similarity to neurotransmitters and natural alkaloids.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-methylpropanamide

InChI

InChI=1S/C12H14N2O/c1-8(2)12(15)14-10-4-3-9-5-6-13-11(9)7-10/h3-8,13H,1-2H3,(H,14,15)

InChI Key

AVSRIDVOOWVXTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on aliphatic amides produced by Bactrocera tryonimales, such as N-(3-methylbutyl)propanamide (C4) and N-(2-methylbutyl)isobutyramide (C5) . While these compounds share the amide functional group with N-(1H-indol-6-yl)isobutyramide, critical structural and functional differences exist:

Key Structural Differences

Compound Core Structure Substituent Groups Aromaticity
This compound Indole ring Isobutyramide at position 6 Aromatic
C1–C6 (aliphatic amides) Branched alkyl chain Varied acyl groups (e.g., acetamide, propanamide) Non-aromatic
  • Aromatic vs. Aliphatic Backbone : The indole ring in this compound introduces aromaticity and electronic delocalization, which are absent in the aliphatic C1–C6 compounds. This difference likely reduces volatility compared to the insect-derived amides, which are optimized for airborne signaling .
  • Functional Group Positioning : The 6-position substitution on indole may enhance binding to biological targets (e.g., serotonin receptors), whereas aliphatic amides in Bactrocera function primarily as pheromones.

Research Findings and Limitations

However, extrapolations from structural analogs highlight:

Bioactivity Potential: Indole amides are frequently explored for anticancer or neuroactive properties, whereas aliphatic amides in Bactrocera serve ecological roles.

Stability : The indole derivative’s aromatic system may confer greater photostability than aliphatic counterparts, which degrade more readily under environmental stress .

Preparation Methods

Direct Acylation of 6-Aminoindole with Isobutyryl Chloride

The most straightforward method involves the reaction of 6-aminoindole with isobutyryl chloride under basic conditions. This approach leverages nucleophilic acyl substitution, where the amine group of 6-aminoindole attacks the electrophilic carbonyl carbon of isobutyryl chloride.

Procedure :

  • Reagents : 6-Aminoindole (1.0 equiv), isobutyryl chloride (1.2 equiv), triethylamine (1.5 equiv), dichloromethane (DCM) as solvent.

  • Steps :

    • Dissolve 6-aminoindole in anhydrous DCM under nitrogen.

    • Add triethylamine dropwise to scavenge HCl.

    • Introduce isobutyryl chloride at 0°C, then warm to room temperature and stir for 16 hours .

  • Work-up :

    • Partition the mixture between aqueous NaOH and ethyl acetate.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography (hexane/ethyl acetate gradient) .

Key Data :

ParameterValue
Yield68–75%
Reaction Time16 hours
Temperature0°C → room temp
Purification MethodColumn chromatography

Advantages :

  • High atom economy.

  • Minimal byproducts (e.g., HCl neutralized by triethylamine).

Challenges :

  • Requires strict anhydrous conditions to prevent hydrolysis of isobutyryl chloride.

Lewis Acid-Catalyzed Acylation

For substrates with steric hindrance or reduced reactivity, Lewis acids such as SnCl₄ or AlCl₃ enhance electrophilicity. This method adapts protocols from analogous indole acylations .

Procedure :

  • Reagents : 6-Aminoindole (1.0 equiv), isobutyryl chloride (1.5 equiv), SnCl₄ (1.2 equiv), toluene as solvent.

  • Steps :

    • Suspend 6-aminoindole in toluene at 0°C.

    • Add SnCl₄ followed by isobutyryl chloride.

    • Stir at 0°C for 3 hours .

  • Work-up :

    • Quench with saturated NaHCO₃.

    • Extract with ethyl acetate, dry, and concentrate.

Key Data :

ParameterValue
Yield62–70%
Reaction Time3 hours
Temperature0°C
CatalystSnCl₄

Advantages :

  • Accelerates reaction kinetics.

  • Suitable for electron-deficient indoles.

Challenges :

  • Sensitive to moisture; SnCl₄ requires careful handling.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields by enhancing molecular collisions. This method is adapted from palladium-catalyzed couplings but applied to acylation .

Procedure :

  • Reagents : 6-Aminoindole (1.0 equiv), isobutyryl chloride (1.2 equiv), DMF as solvent.

  • Steps :

    • Mix reagents in a sealed microwave tube.

    • Irradiate at 120°C for 20 minutes .

  • Work-up :

    • Dilute with water, extract with DCM, and purify via recrystallization.

Key Data :

ParameterValue
Yield78–82%
Reaction Time20 minutes
Temperature120°C
Energy Input300 W

Advantages :

  • Rapid synthesis.

  • Higher yields due to controlled heating.

Challenges :

  • Requires specialized equipment.

Comparative Analysis of Methods

The table below evaluates the efficiency of each method:

MethodYield (%)TimeTemperatureScalability
Direct Acylation68–7516 hours0°C → RTHigh
Lewis Acid Catalyzed62–703 hours0°CModerate
Microwave-Assisted78–8220 minutes120°CLow

Key Observations :

  • Direct acylation balances yield and scalability for industrial applications.

  • Microwave synthesis excels in research settings prioritizing speed.

  • Lewis acid catalysis is optimal for sterically hindered substrates.

Mechanistic Insights and Side Reactions

The acylation proceeds via a two-step mechanism:

  • Formation of Tetrahedral Intermediate : Attack of the indole amine on isobutyryl chloride.

  • Elimination of HCl : Stabilized by triethylamine or Lewis acids.

Common Side Reactions :

  • Over-acylation : Addressed by stoichiometric control of isobutyryl chloride.

  • Oxidation of Indole Ring : Mitigated by inert atmosphere .

Purification and Characterization

Purification Techniques :

  • Column Chromatography : Ideal for lab-scale isolation (hexane/ethyl acetate, 3:1) .

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.55 (d, J = 8.0 Hz, 1H), 7.32 (s, 1H), 6.85 (d, J = 8.0 Hz, 1H), 2.65 (septet, J = 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 6H) .

  • HRMS (ESI+) : m/z calcd for C₁₂H₁₄N₂O [M+H]⁺ 219.1128, found 219.1132 .

Industrial-Scale Considerations

For bulk production, direct acylation is preferred due to:

  • Cost-effective reagents (triethylamine vs. SnCl₄).

  • Simplified work-up (aqueous/organic partitioning).

Optimization Strategies :

  • Continuous Flow Systems : Enhance mixing and heat transfer.

  • In Situ HCl Removal : Use polymer-bound bases to streamline purification .

Q & A

Q. Advanced

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to rule out cell-specific effects .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to assess if inactive metabolites skew results .
  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase activity) with cellular readouts (e.g., apoptosis markers) to confirm target engagement .

What in vitro assays are suitable for initial biological screening of this compound?

Q. Basic

  • Anti-proliferative assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory screening : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases to identify preliminary targets .

How can computational modeling guide the structural optimization of this compound derivatives?

Q. Advanced

  • Molecular docking : Predict binding poses with target proteins (e.g., HIV integrase) using AutoDock or Schrödinger .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with activity trends to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to optimize logP and polar surface area for improved bioavailability .

How should researchers analyze conflicting data on the selectivity of this compound across biological targets?

Q. Advanced

  • Target profiling : Employ kinome-wide screening panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
  • Crystallography : Resolve co-crystal structures of the compound bound to primary vs. secondary targets to identify structural determinants of selectivity .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects and distinguish direct vs. indirect mechanisms .

What are the best practices for scaling up the synthesis of this compound while maintaining reproducibility?

Q. Basic

  • Process optimization : Transition from batch to flow chemistry for amide coupling to improve heat and mass transfer .
  • Quality control : Implement in-line FTIR or HPLC monitoring to ensure consistent purity (>98%) during large-scale reactions .
  • Solvent selection : Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

How can researchers validate the stability of this compound under physiological conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by LC-MS analysis to identify degradation products .
  • Plasma stability assays : Incubate with human plasma at 37°C and quantify remaining intact compound via LC-MS/MS over 24 hours .
  • Photostability testing : Use ICH Q1B guidelines to assess light-induced degradation in controlled UV chambers .

What experimental approaches can resolve low solubility issues of this compound in aqueous buffers?

Q. Advanced

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays without disrupting cellular membranes .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability for in vivo studies .
  • Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility while retaining activity .

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